3-methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
Overview
Description
3-methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a tricyclic structure that includes a diazepine ring fused with two benzene rings. It has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can be achieved through several methods. One common approach involves the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield .
Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused diazepines. This reaction involves the coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the diazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced diazepine derivatives.
Substitution: Substituted diazepine derivatives with various functional groups.
Scientific Research Applications
3-methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Another tricyclic compound with similar pharmacological activities.
1,5-Benzodiazepines: Compounds with a diazepine ring fused to a benzene ring, known for their anxiolytic and sedative properties.
Uniqueness
3-methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
3-Methyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a compound belonging to the class of benzodiazepines, known for their diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H14N2O
- Molecular Weight : 238.29 g/mol
Biological Activity Overview
This compound exhibits several biological activities:
- Anxiolytic Effects : Similar to other benzodiazepines, this compound has been shown to possess anxiolytic properties. Studies indicate that it modulates GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS) .
- Anticonvulsant Activity : The compound has demonstrated anticonvulsant effects in various animal models. It appears to stabilize neuronal membranes and reduce excitatory neurotransmitter release .
- Antidepressant Properties : Some research suggests that this compound may also exhibit antidepressant-like effects through the modulation of serotonin pathways .
The primary mechanism of action for this compound involves:
- GABA_A Receptor Modulation : The compound binds to the benzodiazepine site on GABA_A receptors, increasing the frequency of chloride channel opening and enhancing inhibitory synaptic transmission.
- Serotonergic System Interaction : It may also influence serotonergic pathways, contributing to its potential antidepressant effects.
Research Findings and Case Studies
Case Study: Anxiolytic Effects
In a controlled study involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by time spent in open arms during elevated plus-maze tests. The results suggest that the compound effectively reduces anxiety through GABA_A receptor modulation.
Case Study: Anticonvulsant Activity
Another study evaluated the anticonvulsant properties of the compound using a pentylenetetrazole model. Results indicated a marked decrease in seizure activity compared to control groups, supporting its potential as a therapeutic agent for seizure disorders.
Properties
IUPAC Name |
9-methyl-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-6-13-10(14(17)7-9)8-15-11-4-2-3-5-12(11)16-13/h2-5,8-9,16H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLDCDMBIUQHOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=NC3=CC=CC=C3N2)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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